molecular formula C27H18N2O8 B13719060 FAM maleimide, 6-isomer

FAM maleimide, 6-isomer

Cat. No.: B13719060
M. Wt: 498.4 g/mol
InChI Key: NGRZJKDBLCDKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAM maleimide, 6-isomer, is a fluorescent dye widely used in various scientific fields. It is derived from fluorescein and contains a maleimide group, making it highly reactive towards thiol groups in biomolecules. This compound is particularly useful for labeling proteins, peptides, and other thiolated molecules, enabling visualization and tracking within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAM maleimide, 6-isomer, involves the reaction of fluorescein with maleic anhydride to form the maleimide derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: FAM maleimide, 6-isomer, primarily undergoes thiol-maleimide reactions, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions:

Major Products: The primary product of the reaction is a thiol-labeled biomolecule, which can be used for various downstream applications such as imaging and tracking .

Mechanism of Action

The mechanism of action of FAM maleimide, 6-isomer, involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules. The fluorescein moiety provides strong fluorescence, enabling visualization using various fluorescence detection instruments .

Similar Compounds:

Uniqueness: this compound, is unique due to its high fluorescence quantum yield and compatibility with various fluorescence detection instruments. Its specific reactivity towards thiol groups and the stability of the resulting thioether bonds make it a preferred choice for many bioconjugation applications .

Properties

Molecular Formula

C27H18N2O8

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C27H18N2O8/c30-15-2-5-18-21(12-15)36-22-13-16(31)3-6-19(22)27(18)20-11-14(1-4-17(20)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34)

InChI Key

NGRZJKDBLCDKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O

Origin of Product

United States

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